Cas no 1706461-86-0 (6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde)

6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde
- 3-Pyridinecarboxaldehyde, 6-methyl-2-(1-pyrrolidinyl)-
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- インチ: 1S/C11H14N2O/c1-9-4-5-10(8-14)11(12-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
- InChIKey: NMKAIOMOGYZLQE-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCC2)=NC(C)=CC=C1C=O
6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508477-1g |
6-Methyl-2-(pyrrolidin-1-yl)nicotinaldehyde |
1706461-86-0 | 98% | 1g |
$735 | 2023-01-01 |
6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehydeに関する追加情報
Introduction to 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde (CAS No. 1706461-86-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde, identified by its CAS number 1706461-86-0, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the pyridine-pyrrolidine class of molecules, which are well-documented for their diverse pharmacological properties and biological activities. The presence of both a pyridine ring and a pyrrolidine moiety in its molecular framework endows it with unique electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.
The aldehyde functional group at the 3-position of the pyridine ring in 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde serves as a versatile handle for further chemical modification. Aldehydes are well-known for their reactivity in forming Schiff bases, imines, and other conjugated systems, which can be exploited to design molecules with enhanced biological activity. This reactivity has made this compound a popular intermediate in synthetic chemistry, particularly in the construction of more complex drug-like molecules.
In recent years, there has been a surge in research focused on the development of small-molecule modulators targeting protein-protein interactions (PPIs). 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde has emerged as a promising candidate in this area due to its ability to interact with specific protein targets through its dual heterocyclic system. The pyrrolidine moiety, in particular, is known to mimic the conformational flexibility of natural ligands, allowing for precise binding to protein surfaces. This feature has been leveraged in the design of inhibitors targeting kinases and other enzymes involved in cancer progression.
One of the most compelling aspects of 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde is its potential as a building block for fragment-based drug discovery (FBDD). FBDD strategies rely on identifying small molecular fragments that exhibit weak but specific interactions with target proteins. These fragments can then be optimized through iterative chemical modifications to yield potent and selective inhibitors. The aldehyde group in this compound provides an ideal site for appending pharmacophoric elements, while the pyridine-pyrrolidine core ensures favorable pharmacokinetic properties.
Recent studies have highlighted the utility of 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde in the development of novel antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of new therapeutic strategies, and small molecules targeting essential bacterial pathways represent a promising approach. The compound’s ability to disrupt bacterial cell wall synthesis or interfere with vital metabolic processes has been explored in several preclinical studies. Notably, derivatives of this scaffold have shown promising activity against multidrug-resistant strains of *Staphylococcus aureus* and *Escherichia coli*.
The role of 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde in addressing neurological disorders is another area of active investigation. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by aberrant protein aggregation and oxidative stress. Small molecules that can modulate these pathological processes hold great therapeutic potential. Preliminary data suggest that derivatives of this compound can inhibit the formation of amyloid-beta plaques and tau tangles, two hallmark features of Alzheimer’s disease. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
The synthesis and functionalization of 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde have also been optimized for scalability and efficiency. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have enabled the rapid production of analogues for high-throughput screening (HTS). This approach has accelerated the identification of lead compounds with improved potency and selectivity. The aldehyde group’s compatibility with various coupling reactions makes it an excellent choice for generating libraries of diverse structures.
In conclusion, 6-Methyl-2-pyrrolidin-1-yl-pyridine-3-carbaldehyde (CAS No. 1706461-86-0) represents a multifaceted compound with significant potential across multiple therapeutic areas. Its unique structural features, coupled with its reactivity and biological relevance, make it an invaluable tool for medicinal chemists and biologists alike. As research continues to uncover new applications for this scaffold, it is likely that 6-Methyl-2-pyrrolidin-1-ylylpyridinecarbaldehyde will play an increasingly important role in the development of next-generation therapeutics.
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